Increased Hydrogen‑Bond Acceptor Capacity Relative to the 4‑Fluorophenyl Analog
The target compound contains five hydrogen‑bond acceptors (3 N, 2 O) versus four (3 N, 1 O) for the 4‑fluorophenyl comparator CAS 1396757‑95‑1, as verified by PubChem’s Cactvs‑based descriptor for CID 71797170 [1]. The additional acceptor is the ether oxygen bridging the fluorophenyl ring to the acetamide carbonyl. This structural feature is predicted to enhance aqueous solubility and provide an extra anchoring point for target‑protein interactions [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 2-(4-fluorophenyl) analog (CAS 1396757‑95‑1): HBA = 4 |
| Quantified Difference | +1 HBA for the target compound |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) from the 2D structure of each compound. |
Why This Matters
In lead optimization, a higher HBA count typically correlates with improved water solubility and more diverse hydrogen‑bonding geometries, which can translate into superior ligand efficiency and more favorable pharmacokinetic profiles.
- [1] PubChem Compound Summary for CID 71797170, computed properties (Hydrogen Bond Acceptor Count). National Center for Biotechnology Information, 2025. View Source
